n-Tetradecenylsuccinic Anhydride

Descripción

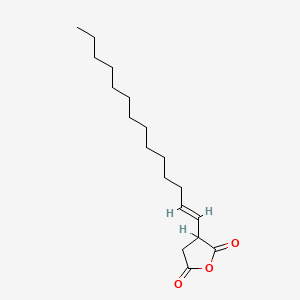

n-Tetradecenylsuccinic Anhydride (n-TSA) is a long-chain alkyl-substituted succinic anhydride with the molecular formula C₁₈H₃₀O₃ (molecular weight: 294.44 g/mol). Its structure comprises a tetradecenyl (C14) alkenyl chain attached to a succinic anhydride ring, as shown in the SMILES notation: C=CCCCCCCCCCCCCC1CC(=O)OC1=O . n-TSA is a crystalline powder with applications in synthesizing lactone acids and esters, particularly in industrial processes such as coatings and polymer modifications . Its reactivity with alcohols and amines makes it valuable for introducing hydrophobic chains into polymers or surfactants.

Propiedades

Número CAS |

76386-10-2 |

|---|---|

Fórmula molecular |

C18H30O3 |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

3-[(Z)-tetradec-1-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3/b14-13- |

Clave InChI |

URVNZJUYUMEJFZ-YPKPFQOOSA-N |

SMILES |

CCCCCCCCCCCCC=CC1CC(=O)OC1=O |

SMILES isomérico |

CCCCCCCCCCCC/C=C\C1CC(=O)OC1=O |

SMILES canónico |

CCCCCCCCCCCCC=CC1CC(=O)OC1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: n-Tetradecenylsuccinic Anhydride can be synthesized through the reaction of succinic anhydride with tetradecenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired anhydride.

Industrial Production Methods: In an industrial setting, tetradecenylsuccinic anhydride is produced using large-scale reactors where succinic anhydride and tetradecenyl alcohol are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity tetradecenylsuccinic anhydride .

Análisis De Reacciones Químicas

Types of Reactions: n-Tetradecenylsuccinic Anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form tetradecenylsuccinic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, typically under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.

Aminolysis: Amines such as methylamine or ethylamine, usually under mild heating.

Major Products Formed:

Hydrolysis: Tetradecenylsuccinic acid.

Alcoholysis: Tetradecenylsuccinic esters.

Aminolysis: Tetradecenylsuccinic amides

Aplicaciones Científicas De Investigación

n-Tetradecenylsuccinic Anhydride has a wide range of applications in scientific research, including:

Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with specific properties.

Surface Modification: Employed to modify the surface properties of materials, enhancing their compatibility with other substances.

Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

Industrial Applications: Utilized in the production of adhesives, coatings, and lubricants due to its reactive anhydride group

Mecanismo De Acción

The mechanism of action of tetradecenylsuccinic anhydride involves its reactive anhydride group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows it to form covalent bonds with nucleophiles such as water, alcohols, and amines. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below summarizes key differences between n-TSA and structurally related anhydrides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Structural Features |

|---|---|---|---|---|

| n-Tetradecenylsuccinic Anhydride | C₁₈H₃₀O₃ | 294.44 | Crystalline Powder | C14 alkenyl chain attached to succinic ring |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | White Solid | Simple cyclic anhydride without alkyl chains |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | White Crystalline | Five-membered ring with conjugated double bonds |

| Methylsuccinic Anhydride | C₅H₆O₂ | 114.10 | Liquid | Methyl group substituent on succinic ring |

| n-Octadecenylsuccinic Anhydride (n-ODSA) | C₂₂H₃₈O₃ | 350.54 | Solid | C18 alkenyl chain attached to succinic ring |

Key Observations :

- Chain Length : n-TSA (C14) and n-ODSA (C18) differ in hydrophobicity and melting points. Longer chains increase hydrophobicity, making them suitable for water-resistant coatings .

- Reactivity: Maleic anhydride’s conjugated double bonds enable alternating copolymerization with styrene or vinyl monomers, whereas n-TSA’s alkyl chain favors esterification or amidation .

Reactivity Comparison :

- Esterification : n-TSA reacts with alcohols to form branched esters, while maleic anhydride forms linear polyesters.

Research Insights

- Thermal Stability : n-TSA’s decomposition temperature (>200°C) exceeds that of succinic anhydride (∼120°C), attributed to its stable alkyl chain .

- Eco-Toxicity : While n-TSA’s parent hydrocarbon (n-tetradecane) is low-toxicity, its anhydride group may pose reactivity hazards. Proper handling is critical .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing n-Tetradecenylsuccinic Anhydride in laboratory settings?

Answer:

- Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions. For instance, succinic anhydride derivatives are often modified by reacting with alkenes or alcohols under controlled conditions (e.g., reflux in anhydrous solvents like toluene with catalysts such as pyridine) .

- Characterization :

- FTIR : Confirm the presence of anhydride carbonyl peaks (~1850 cm⁻¹ and ~1770 cm⁻¹) and the absence of unreacted carboxylic acid groups.

- NMR : Use H and C NMR to verify the structure, particularly the tetradecenyl chain integration and anhydride ring signals.

- HPLC/MS : Assess purity and molecular weight .

Basic: What safety protocols should be followed when handling n-Tetradecenylsuccinic Anhydride in laboratory experiments?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate airflow to prevent vapor accumulation. Monitor airborne concentrations with gas detectors if available.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Keep in airtight containers under dry, cool conditions (2–8°C) to avoid moisture-induced degradation .

Advanced: How can researchers resolve contradictions in data related to n-Tetradecenylsuccinic Anhydride’s compatibility with epoxy resin accelerators?

Answer:

- Experimental Design :

- Solubility Tests : Mix the anhydride with accelerators (e.g., tertiary amines) at varying ratios and monitor phase separation. Use DSC to assess curing kinetics and compatibility .

- Replicate Studies : Conduct trials under identical conditions (temperature, humidity) to isolate variables. For example, discrepancies in curing times may arise from moisture content in accelerators.

- Spectroscopic Analysis : Employ FTIR to detect unintended side reactions (e.g., ester formation) that alter compatibility .

Advanced: What methodologies are effective for optimizing n-Tetradecenylsuccinic Anhydride’s adsorption capacity in environmental applications?

Answer:

- Parameter Optimization :

- pH : Test adsorption efficiency across pH 3–9 (e.g., using phosphate buffers). Anhydrides often exhibit higher binding at acidic pH due to protonation of functional groups.

- Temperature : Conduct isothermal studies (25–80°C) to evaluate thermodynamic spontaneity.

- Material Ratios : Modify the anhydride-to-cellulose ratio (e.g., 1:1 to 1:5) and characterize via BET surface area analysis .

- Quantification : Use EDTA titration or ICP-OES to measure ion adsorption (e.g., Ca²⁺ or heavy metals) .

Advanced: How can n-Tetradecenylsuccinic Anhydride be modified for targeted drug delivery systems?

Answer:

- Conjugation Techniques :

- Characterization :

Advanced: What experimental strategies are critical for establishing thermal stability profiles of n-Tetradecenylsuccinic Anhydride in polymer composites?

Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air atmospheres (25–600°C, 10°C/min) to identify decomposition stages.

- Differential Scanning Calorimetry (DSC) : Analyze curing exotherms and glass transition temperatures () in epoxy-anhydride blends.

- Kinetic Modeling : Apply Flynn-Wall-Ozawa methods to calculate activation energy () for degradation .

Advanced: How should researchers design dose-response studies to evaluate the toxicological effects of n-Tetradecenylsuccinic Anhydride?

Answer:

- In Vivo/In Vitro Models :

- Use cell lines (e.g., HEK293) or zebrafish embryos for acute toxicity screening.

- Administer doses logarithmically (e.g., 1–1000 µg/mL) to identify LD₅₀/IC₅₀.

- Endpoint Analysis :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining.

- Oxidative Stress : Quantify ROS levels using DCFH-DA probes.

- Statistical Validation : Ensure replicates and apply ANOVA with post-hoc tests (e.g., Tukey) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.